molecular formula C15H21NO5 B13716654 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid

3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid

Cat. No.: B13716654
M. Wt: 295.33 g/mol
InChI Key: LHNZKUJQXQNXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative characterized by a butyric acid backbone, a Boc-protected amino group at the third carbon, and a 2-hydroxyphenyl substituent at the fourth carbon. Its molecular formula is C₁₅H₂₀NO₅ (molecular weight: 299.33) . The Boc group serves as a protective moiety for the amino group, enabling its use in peptide synthesis and medicinal chemistry. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of bioactive molecules where hydrogen-bonding interactions are critical .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(9-13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

LHNZKUJQXQNXQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(tert-butoxycarbonylamino)-4-(2-hydroxyphenyl)butyric acid typically involves:

  • Introduction of the 2-hydroxyphenyl substituent onto a butyric acid backbone,
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group,
  • Control of stereochemistry to obtain the desired chiral configuration,
  • Purification to achieve high product purity and low impurity content.

The synthetic route often starts from chiral amino acid derivatives or β-amino acid precursors, followed by selective functional group transformations.

Specific Synthetic Routes

Two main approaches are reported in the literature and patents for related compounds with similar structural motifs:

Boc Protection of Amino Acid Derivatives
  • Starting from (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (a close analog), protection of the amino group is achieved by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of an inorganic base such as sodium hydroxide.
  • The reaction is typically carried out in a biphasic system with water and an organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether, dichloromethane).
  • Temperature control is critical, with reactions performed at 0–40 °C, optimally around 20 °C.
  • Reaction times range from 4 to 18 hours, with 10 hours being typical for optimal conversion.
  • After reaction completion, the organic and aqueous layers are separated, and the product is precipitated by acidification of the aqueous layer to pH 1–2 with hydrochloric acid, followed by filtration and drying.
Hydroxylation and Aromatic Substitution
  • The 2-hydroxyphenyl group can be introduced via aromatic substitution reactions such as Friedel-Crafts alkylation or Suzuki coupling on pre-functionalized butyric acid derivatives.
  • Hydroxylation at the aromatic ring is typically maintained or introduced via selective catalytic oxidation.
  • Protection/deprotection strategies are employed to prevent side reactions, especially on the amino and hydroxyl groups.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Toluene, methyl tert-butyl ether, dichloromethane Organic solvent immiscible with water preferred
Base Sodium hydroxide, potassium hydroxide, sodium carbonate Sodium hydroxide preferred for high yield
Temperature 0–40 °C (optimal ~20 °C) Controls impurity formation
Reaction Time 4–18 hours (optimal ~10 hours) Longer times may increase impurities
Molar Ratio (Amino acid:Boc anhydride) 1:1 to 1:2 Stoichiometry influences completeness
Molar Ratio (Amino acid:Base) 1:1 to 1:2.2 Ensures complete deprotonation

Purification and Impurity Control

  • A major challenge in the preparation is the formation of condensation impurities, which can adversely affect the purity and yield.
  • Impurity control is achieved by optimizing reaction conditions (temperature, solvent, base) and by efficient phase separation and acidification steps.
  • Recrystallization and filtration are employed to remove impurities.
  • High-performance liquid chromatography (HPLC) is used to monitor purity and impurity levels, aiming for >99% purity and impurity contents below 0.2%.

Representative Example of Preparation

Example Procedure:

  • Dissolve 10 g of (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid and 3.5 g of sodium hydroxide in 25 g of water.
  • Cool the mixture to 20 °C and maintain this temperature.
  • Add dropwise a solution of 10.29 g Boc anhydride in 20 g toluene over a controlled period.
  • Stir the reaction mixture at 20 °C for 10 hours.
  • Separate the toluene layer.
  • Acidify the aqueous layer with hydrochloric acid to pH 1–2 to precipitate the product.
  • Filter and dry the solid to yield the Boc-protected amino acid.

Outcome:

  • Product purity: 99.87%
  • Condensation impurity content: 0.12%
  • Yield: 90%

Data Table Summarizing Preparation Parameters and Outcomes

Parameter Value/Range Impact on Product Quality
Starting material (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid Chiral purity critical for activity
Base Sodium hydroxide (3.5 g) Ensures efficient Boc protection
Solvent Toluene (20 g) Minimizes condensation impurities
Temperature 20 °C Optimal for purity and yield
Reaction time 10 hours Balances conversion and impurity formation
Product purity (HPLC) 99.87% Meets pharmaceutical standards
Impurity content 0.12% Low enough to prevent downstream issues
Yield 90% High yield suitable for scale-up

Research Findings and Industrial Relevance

  • The described method offers a stable, reproducible, and scalable process suitable for industrial production.
  • The choice of organic solvent and base is critical to control the formation of condensation impurities, which are difficult to remove and negatively affect downstream synthesis, such as in sitagliptin manufacture.
  • The process avoids expensive chromatographic purification, reducing cost and complexity.
  • Reaction parameters are optimized to balance reaction rate, impurity profile, and yield.
  • The Boc protecting group is stable under the reaction and purification conditions, preserving the integrity of the amino functionality for further synthetic transformations.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group (-OH) and carboxylic acid (-COOH) are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reaction Type Reagents/Conditions Expected Products
Phenolic OxidationKMnO₄ (acidic conditions)Quinone derivatives
Carboxylic Acid OxidationCrO₃ (aqueous H₂SO₄)Ketones or decarboxylated compounds

Reduction Reactions

The Boc-protected amino group and phenolic hydroxyl group may undergo reduction. For example, hydrogenation with palladium catalysts (H₂/Pd) could reduce the hydroxyl group to a hydroxylamine or amine.

Reaction Type Reagents/Conditions Expected Products
Hydroxyl ReductionH₂/Pd-C (EtOH/THF)4-(2-hydroxyaminophenyl)butyric acid
Boc DeprotectionTFA (trifluoroacetic acid)Free amine derivative

Substitution Reactions

The Boc group can be selectively deprotected under acidic conditions (e.g., TFA), enabling subsequent reactions with the free amine.

Reaction Type Reagents/Conditions Expected Products
Boc DeprotectionTFA (DCM)Free amino acid
Amine AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated amino acid

Peptide Coupling

The carboxylic acid group can participate in peptide bond formation using coupling reagents like EDC/HOBt or HATU .

Reaction Type Reagents/Conditions Expected Products
Amide Bond FormationEDC, HOBt, DMFPeptide derivatives

Deprotection and Functionalization

The Boc group’s removal exposes the amine for further functionalization, such as acylation or phosphorylation .

Reaction Type Reagents/Conditions Expected Products
AcetylationAcetyl chloride (Et₃N)N-Acetyl amino acid

Key Observations from Analogous Compounds

  • 3-(Boc-amino)-4-(3-hydroxyphenyl)butyric acid (result 5):

    • Oxidation of the hydroxyl group yields quinones.

    • Reduction of the phenolic hydroxyl group forms hydroxylamine derivatives.

  • Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (result 7):

    • Used in peptide synthesis, highlighting the versatility of the carboxylic acid group .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating metabolic disorders. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable asset in drug design.

Case Study: Synthesis of Dipeptidyl Peptidase-4 Inhibitors

  • Objective : To develop inhibitors for type 2 diabetes treatment.
  • Method : The compound was utilized as a precursor for synthesizing sitagliptin, an FDA-approved drug.
  • Outcome : Demonstrated significant hypoglycemic effects with minimal side effects, showcasing the compound's efficacy in pharmaceutical applications .

Biochemical Research

In biochemical studies, 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid is instrumental in exploring enzyme inhibition and protein interactions. It aids researchers in understanding complex biological pathways.

Research Findings

  • Study on Inflammation : A study synthesized compounds containing this moiety to evaluate their effects on inflammation in human liver hepatocytes. The results indicated that these compounds could inhibit key signaling pathways (STAT3 and NF-κB), which are critical in inflammatory responses .
  • Mechanism : The inhibition of these pathways was confirmed through Western blotting assays, demonstrating the compound's role in modulating inflammatory responses.

Drug Delivery Systems

The unique properties of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid facilitate the development of advanced drug delivery systems. Its ability to enhance bioavailability and therapeutic efficacy makes it a focus of research in this area.

Application Example

  • Formulation Studies : Researchers have explored its use in formulating nanoparticles for targeted drug delivery. The compound's ability to modify release profiles of therapeutic agents has been highlighted in various studies .

Analytical Chemistry

In analytical chemistry, this compound is employed to detect and quantify specific biomolecules, proving essential for quality control processes in pharmaceutical manufacturing.

Analytical Techniques

  • HPLC and Mass Spectrometry : These methods utilize the compound to ensure the accurate measurement of active ingredients in formulations, thereby maintaining product integrity and safety .

Material Science

The exploration of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid extends into material science, where it is investigated for developing novel materials with specific chemical functionalities.

Research Applications

  • Coatings and Adhesives : Studies have indicated that incorporating this compound into polymer matrices can enhance the properties of coatings and adhesives, leading to improved performance characteristics .

Data Table: Summary of Applications

Application AreaKey Findings/UsesCase Study/Reference
Pharmaceutical DevelopmentIntermediate for drug synthesisSitagliptin synthesis
Biochemical ResearchEnzyme inhibition; inflammation modulationSTAT3/NF-κB pathway inhibition
Drug Delivery SystemsEnhanced bioavailability; nanoparticle formulationTargeted delivery studies
Analytical ChemistryQuantification of biomolecules; quality controlHPLC applications
Material ScienceDevelopment of functional materialsCoatings and adhesives research

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in various biochemical reactions. The hydroxyphenyl group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid vary in substituent groups on the phenyl ring or backbone modifications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Substituent Molecular Formula MW Key Properties/Applications References
3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid 1391233-78-5 2-hydroxyphenyl C₁₅H₂₀NO₅ 299.33 High polarity due to -OH; pharmaceutical intermediate
Boc-(R)-3-Amino-4-(4-chlorophenyl)butyric acid 218608-96-9 4-chlorophenyl C₁₅H₂₀ClNO₄ 313.78 Enhanced lipophilicity; intermediate in drug synthesis
Boc-(S)-3-Amino-4-(2,4-dichlorophenyl)butyric acid 270063-48-4 2,4-dichlorophenyl C₁₅H₁₉Cl₂NO₄ 348.22 Increased steric bulk; potential protease inhibition
Boc-(R)-3-Amino-4-(2-fluorophenyl)butyric acid 218608-98-1 2-fluorophenyl C₁₅H₂₀FNO₄ 297.32 Electron-withdrawing substituent; peptide backbone modification
Boc-(S)-3-Amino-4-phenylbutyric acid 51871-62-6 Phenyl (unsubstituted) C₁₅H₂₁NO₄ 279.33 Baseline analog for SAR studies
Boc-(S)-3-Amino-4-(2-naphthyl)butyric acid 219297-11-7 2-naphthyl C₁₉H₂₃NO₄ 329.39 Extended aromatic system; enhanced π-π interactions
Boc-(S)-3-Amino-4-(3-cyanophenyl)butyric acid N/A 3-cyanophenyl C₁₆H₂₀N₂O₄ 304.34 Electron-deficient substituent; kinase inhibitor scaffolds

Key Findings

Halogen Substituents (Cl, F): Increase lipophilicity and metabolic stability. For example, 4-chlorophenyl (logP ~2.5) vs. 2-hydroxyphenyl (logP ~1.8) . Bulkier Groups (naphthyl): Enhance steric hindrance and π-π stacking, useful in targeting hydrophobic protein pockets .

Applications :

  • Pharmaceutical Intermediates : All analogs are employed in peptide synthesis, with halogenated derivatives (e.g., 4-chlorophenyl) favored in CNS drug development due to blood-brain barrier penetration .
  • Bioactivity Modulation : The 2-hydroxyphenyl variant’s hydrogen-bonding capability makes it suitable for enzyme inhibitors (e.g., tyrosine kinase inhibitors) .

Synthetic Considerations: Boc protection ensures amino group stability during solid-phase peptide synthesis. Substituents are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on the aryl group .

Biological Activity

3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid, also known as a Boc-protected derivative of an amino acid, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino group, which enhances its stability and facilitates its use in various chemical reactions. The presence of a 2-hydroxyphenyl moiety contributes to its unique electronic properties, influencing its interactions with biological targets.

The biological activity of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and metabolic disorders.
  • Protein Interactions : It can modulate protein-protein interactions, impacting cellular signaling pathways.

In Vitro Studies

Research indicates that 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid exhibits significant biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential as an anti-inflammatory agent .
  • Cell Proliferation : It has been investigated for its effects on cell proliferation and apoptosis in various cancer cell lines, indicating potential applications in oncology .

In Vivo Studies

In vivo studies have further elucidated the compound's biological effects:

  • Animal Models : Experiments using animal models have demonstrated that administration of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid leads to reduced inflammation markers and improved metabolic profiles .
  • Toxicity Assessments : Safety evaluations indicate low hepatotoxicity, making it a promising candidate for further therapeutic development .

Applications in Drug Development

The compound is being explored for various applications in drug development:

  • Pharmaceutical Intermediates : It serves as a key intermediate in synthesizing drugs targeting metabolic disorders and inflammatory diseases .
  • Peptide Synthesis : Its structural properties allow it to be utilized in solid-phase peptide synthesis, enhancing the stability and bioavailability of therapeutic peptides .
  • Drug Delivery Systems : The unique characteristics of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid facilitate the formulation of advanced drug delivery systems, improving the efficacy of therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(Boc-amino)-4-(2-hydroxyphenyl)butyric AcidBoc group, 2-hydroxyphenylAnti-inflammatory, enzyme inhibition
3-(Boc-amino)-4-(4-nitrophenyl)butyric AcidBoc group, nitrophenylSimilar enzyme inhibition; distinct reactivity due to nitro group
3-Amino-4-phenylbutyric AcidNo Boc protectionLess stable; direct biological activity without modification

Case Studies

  • Inflammation Modulation : A study demonstrated that 50 µM concentrations of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid resulted in approximately 50% inhibition of inflammatory cytokine secretion in human liver cells, indicating its potential therapeutic role in treating inflammatory diseases .
  • Metabolic Disorder Treatment : Research has indicated that this compound could help regulate metabolic pathways affected by obesity and diabetes by modulating specific enzyme activities involved in lipid metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino functionality. A common approach is coupling Boc-anhydride with the amine precursor under basic conditions (e.g., using DMAP or TEA). For the hydroxyphenyl moiety, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling may be employed. Purification via reverse-phase HPLC or silica gel chromatography is critical, with ≥97% purity achievable using protocols similar to those for Boc-protected analogs . Purity validation requires LC-MS and 1^1H/13^{13}C NMR to confirm the absence of byproducts like de-Boc derivatives or residual solvents.

Q. How does the Boc group influence the stability and reactivity of this compound in peptide synthesis?

  • Methodological Answer : The Boc group protects the amine from nucleophilic side reactions during peptide coupling. Its stability under acidic conditions (e.g., TFA cleavage) allows selective deprotection without disrupting the hydroxyphenyl group. However, prolonged exposure to strong acids or bases may lead to partial hydrolysis, necessitating controlled reaction times (e.g., 1–2 hours in 50% TFA/DCM) . Stability studies using TGA/DSC can identify decomposition thresholds (e.g., >150°C) for storage recommendations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR resolves the Boc group’s tert-butyl protons (δ ~1.4 ppm) and aromatic protons from the hydroxyphenyl moiety (δ ~6.8–7.2 ppm). 13^{13}C NMR confirms carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~175 ppm).
  • MS : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragments (e.g., loss of Boc: m/z –100).
  • FT-IR : Peaks at ~1680 cm1^{-1} (carboxylic acid C=O) and ~3300 cm1^{-1} (phenolic -OH) validate functional groups .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or resolution via chiral HPLC columns (e.g., Chiralpak IA/IB) is critical. For example, (R)- and (S)-isomers of structurally similar Boc-amino acids have been resolved with >99% enantiomeric excess (ee) using these methods . Polarimetry or circular dichroism (CD) spectroscopy quantifies ee, while X-ray crystallography confirms absolute configuration .

Q. What role does the hydroxyphenyl group play in modulating biological activity, and how can this be probed?

  • Methodological Answer : The hydroxyphenyl moiety may enhance binding to metalloenzymes or act as a hydrogen-bond donor. Structure-activity relationship (SAR) studies can substitute this group with electron-withdrawing/donating substituents (e.g., fluoro, methoxy) and assess bioactivity via enzymatic assays (e.g., kinase inhibition). Computational docking (AutoDock Vina) and MD simulations predict binding modes, while in vitro cytotoxicity screens (e.g., MTT assay) validate therapeutic potential .

Q. How do conflicting purity reports (e.g., 97% vs. ≥98%) impact experimental reproducibility?

  • Methodological Answer : Discrepancies may arise from differences in analytical methods (e.g., HPLC vs. 1^1H NMR integration). Researchers should standardize purity assessment using orthogonal techniques. For example, a 97% purity claim via HPLC might exclude trace solvents detectable by 1^1H NMR. Rigorous batch-to-batch comparison and third-party validation (e.g., ISO-certified labs) mitigate reproducibility issues .

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

  • Methodological Answer : The aromatic ring allows radiohalogenation (e.g., 18^{18}F labeling via SNAr reactions). For example, fluorophenyl analogs of Boc-protected amino acids have been used in PET tracer development . Radiolabeling efficiency (>95%) is confirmed via radio-TLC, and in vivo stability is tested in rodent models using gamma counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.